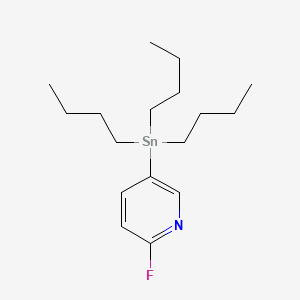

2-Fluoro-5-(tributylstannyl)pyridine

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

tributyl-(6-fluoropyridin-3-yl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3FN.3C4H9.Sn/c6-5-3-1-2-4-7-5;3*1-3-4-2;/h1,3-4H;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLMHLVKGRNNZQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CN=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H30FNSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90586020 | |

| Record name | 2-Fluoro-5-(tributylstannyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90586020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1025687-41-5 | |

| Record name | 2-Fluoro-5-(tributylstannyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90586020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-5-(tributylstannyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 2-Fluoro-5-(tributylstannyl)pyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 2-Fluoro-5-(tributylstannyl)pyridine, a valuable building block in medicinal chemistry and materials science. The primary synthetic route involves a lithium-halogen exchange reaction starting from the readily available 2-bromo-5-fluoropyridine, followed by quenching with tributyltin chloride. This document details the experimental protocol for this transformation, presents relevant data in a structured format, and includes a visual representation of the synthetic workflow.

Core Synthesis Strategy

The principal method for the preparation of this compound relies on the nucleophilic substitution of a halogen atom on the pyridine ring. Specifically, a bromine atom at the 2-position of 2-bromo-5-fluoropyridine is selectively replaced by a tributylstannyl group. This is achieved through a two-step process:

-

Lithium-Halogen Exchange: 2-bromo-5-fluoropyridine is treated with a strong organolithium base, typically n-butyllithium (n-BuLi), at low temperatures. This results in the exchange of the bromine atom for a lithium atom, forming the highly reactive intermediate, 2-fluoro-5-lithiopyridine.

-

Stannylation: The organolithium intermediate is then quenched with an electrophilic tin reagent, most commonly tributyltin chloride (Bu₃SnCl), to yield the desired product, this compound.

This synthetic approach is widely applicable for the preparation of various organostannanes from their corresponding aryl halides.

Experimental Protocol

The following is a detailed experimental procedure for the synthesis of this compound, based on established methodologies for similar pyridine stannylations.

Reaction Scheme:

Materials and Reagents:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | CAS Number |

| 2-Bromo-5-fluoropyridine | C₅H₃BrFN | 175.99 | 41404-58-4 |

| n-Butyllithium (n-BuLi) | C₄H₉Li | 64.06 | 109-72-8 |

| Tributyltin chloride (Bu₃SnCl) | C₁₂H₂₇ClSn | 325.51 | 1461-22-9 |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 109-99-9 |

| Saturated aqueous ammonium chloride (NH₄Cl) | NH₄Cl | 53.49 | 12125-02-9 |

| Anhydrous sodium sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | 7757-82-6 |

| Ethyl acetate (EtOAc) | C₄H₈O₂ | 88.11 | 141-78-6 |

| Hexanes | N/A | N/A | N/A |

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with 2-bromo-5-fluoropyridine (1.0 eq). The flask is then purged with dry nitrogen or argon.

-

Dissolution: Anhydrous tetrahydrofuran (THF) is added via syringe to dissolve the 2-bromo-5-fluoropyridine. The resulting solution is cooled to -78 °C using a dry ice/acetone bath.

-

Lithium-Halogen Exchange: n-Butyllithium (typically a 1.6 M or 2.5 M solution in hexanes, 1.05 eq) is added dropwise to the stirred solution while maintaining the temperature at -78 °C. The reaction mixture is then stirred at this temperature for a specified time (typically 30-60 minutes) to ensure complete formation of the lithiated intermediate. The color of the solution may change, indicating the progress of the reaction.

-

Stannylation: Tributyltin chloride (1.1 eq) is added dropwise to the reaction mixture at -78 °C. After the addition is complete, the reaction is allowed to stir at -78 °C for an additional period (e.g., 1-2 hours) and then gradually warmed to room temperature.

-

Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The aqueous layer is then extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel, typically using a gradient of hexanes and ethyl acetate as the eluent, to afford the pure this compound.

Quantitative Data Summary:

| Parameter | Value/Range |

| Reactants | |

| 2-Bromo-5-fluoropyridine | 1.0 eq |

| n-Butyllithium | 1.05 - 1.1 eq |

| Tributyltin chloride | 1.1 - 1.2 eq |

| Reaction Conditions | |

| Solvent | Anhydrous THF |

| Temperature (Lithiation) | -78 °C |

| Temperature (Stannylation) | -78 °C to room temp. |

| Reaction Time (Lithiation) | 30 - 60 min |

| Reaction Time (Stannylation) | 1 - 3 hours |

| Product | |

| Expected Yield | 70 - 95% (estimated) |

| Appearance | Colorless to pale yellow oil |

Synthetic Workflow Diagram

The logical flow of the synthesis of this compound can be visualized as follows:

An In-depth Technical Guide to 2-Fluoro-5-(tributylstannyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 2-Fluoro-5-(tributylstannyl)pyridine, a key building block in modern organic synthesis, particularly in the development of novel pharmaceutical compounds.

Core Chemical Properties

This compound is a halogenated organotin compound featuring a pyridine ring substituted with a fluorine atom at the 2-position and a tributylstannyl group at the 5-position. This unique substitution pattern makes it a valuable reagent in cross-coupling reactions.

| Property | Value |

| CAS Number | 1025687-41-5 |

| Molecular Formula | C₁₇H₃₀FNSn |

| Molecular Weight | 386.14 g/mol |

| Appearance | Not definitively reported in literature; likely a liquid or low-melting solid. |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| Solubility | Expected to be soluble in common organic solvents like THF, dioxane, and toluene. |

| Storage Temperature | Store at 0-8 °C |

Synthesis and Handling

Synthetic Route

A likely synthetic pathway for this compound would start from 2-fluoro-5-bromopyridine. This starting material can undergo a lithium-halogen exchange at low temperature, followed by the addition of tributyltin chloride to yield the desired product.

Diagram of Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Safety and Handling

Organotin compounds are known to be toxic.[3] Therefore, appropriate safety precautions must be taken when handling this compound.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and safety goggles.

-

Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of vapors.

-

Disposal: Dispose of waste in accordance with local regulations for hazardous materials.

Reactivity and Applications in Organic Synthesis

The primary application of this compound is as a nucleophilic partner in palladium-catalyzed Stille cross-coupling reactions.[3] The presence of the electron-withdrawing fluorine atom can influence the reactivity of the pyridine ring and the resulting coupled products.

The Stille Cross-Coupling Reaction

The Stille reaction is a versatile C-C bond-forming reaction that couples an organostannane with an organic halide or triflate.[3] The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Diagram of the Stille Coupling Catalytic Cycle

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Experimental Protocol: General Procedure for Stille Coupling

While a specific protocol for a reaction using this compound is not available, a general procedure for the Stille coupling of an aryl halide is provided below. This can be adapted for use with this compound.

Materials:

-

Aryl halide (1.0 equiv)

-

This compound (1.1 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Anhydrous solvent (e.g., toluene, dioxane)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried flask under an inert atmosphere, add the aryl halide and the palladium catalyst.

-

Add the anhydrous solvent via syringe.

-

Add this compound via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of KF to remove tin byproducts.

-

Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Spectroscopic Data

Detailed spectroscopic data for this compound is not widely published. However, based on the structure and data for similar compounds like 2-fluoropyridine, the following characteristic signals can be anticipated.[4][5]

¹H NMR

The proton NMR spectrum would be expected to show characteristic signals for the pyridine ring protons, influenced by the fluorine and tributylstannyl substituents, as well as the multiplets corresponding to the butyl groups on the tin atom.

¹³C NMR

The carbon NMR would display signals for the five distinct carbons of the pyridine ring and the carbons of the butyl chains. The carbon bearing the fluorine atom would exhibit a large C-F coupling constant.

¹⁹F NMR

A singlet in the ¹⁹F NMR spectrum would be characteristic of the single fluorine atom on the pyridine ring. The chemical shift would be indicative of its electronic environment.[6]

¹¹⁹Sn NMR

The ¹¹⁹Sn NMR spectrum would show a signal corresponding to the tin atom, with its chemical shift providing information about the coordination environment of the tin.

Applications in Drug Discovery

Fluorinated pyridines are a significant class of compounds in medicinal chemistry. The incorporation of a fluorine atom can modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which can lead to improved pharmacokinetic and pharmacodynamic profiles. While specific examples of marketed drugs synthesized using this compound are not publicly documented, its utility as a building block for creating diverse libraries of fluorinated pyridine derivatives makes it a valuable tool for drug discovery programs. The ability to introduce the 2-fluoropyridin-5-yl moiety into complex molecules via the robust and functional-group-tolerant Stille coupling reaction is of high interest to medicinal chemists.

References

An In-depth Technical Guide to 2-Fluoro-5-(tributylstannyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties, synthesis, and key applications of 2-Fluoro-5-(tributylstannyl)pyridine, a versatile organotin reagent crucial in modern organic synthesis.

Core Physical Properties

| Property | Value | Source |

| CAS Number | 1025687-41-5 | [1][2][3] |

| Molecular Formula | C17H30FNSn | [1][2] |

| Molecular Weight | 386.13 g/mol | [2] |

| Physical State | Not specified (Likely a liquid) | Inferred from isomer data |

| Boiling Point | No data available | |

| Density | No data available (Est. ~1.187 g/mL at 25 °C for the 4-isomer) | [4] |

| Refractive Index | No data available (Est. n20/D 1.508 for the 4-isomer) | [4] |

Note: The density and refractive index are for the related isomer, 2-Fluoro-4-(tributylstannyl)pyridine, and should be used as estimations only.[4]

Synthesis and Handling

General Synthesis Protocol:

A representative method for the synthesis of tributylstannylpyridines involves the reaction of a corresponding bromopyridine with tributyltin chloride in the presence of a strong base. While a specific protocol for this compound is not detailed in the available literature, the following general procedure for a similar compound can be adapted.

Reaction: 2-Fluoro-5-bromopyridine + n-Butyllithium → [2-Fluoro-5-lithiopyridine] + Tributyltin chloride → this compound

Experimental Procedure:

-

A solution of 2-Fluoro-5-bromopyridine in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

A solution of n-butyllithium in hexanes is added dropwise to the cooled solution, and the mixture is stirred for a specified time to allow for the formation of the lithiated intermediate.

-

Tributyltin chloride is then added dropwise to the reaction mixture.

-

The reaction is allowed to slowly warm to room temperature and stirred until completion, which should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel to yield the pure this compound.

Handling and Storage: this compound is an organotin compound and should be handled with caution in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It should be stored in a cool, dry place away from oxidizing agents.

Spectroscopic Characterization

Specific spectroscopic data (NMR, IR, MS) for this compound is not available in the public domain. Researchers should perform their own analyses to confirm the structure and purity of the synthesized or purchased compound.

Applications in Organic Synthesis

The primary application of this compound is as a coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction. This reaction is a powerful tool for the formation of carbon-carbon bonds, allowing for the synthesis of complex molecules, including pharmaceuticals and functional materials.

Stille Coupling Reaction:

In a typical Stille coupling, this compound is reacted with an organic halide or triflate in the presence of a palladium catalyst to form a new C-C bond.

General Experimental Protocol for a Stille Coupling Reaction:

-

To a reaction vessel under an inert atmosphere, add the organic halide or triflate, this compound (typically 1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂, or Pd(dppf)Cl₂), and a suitable solvent (e.g., toluene, DMF, or dioxane).

-

Optional additives such as a copper(I) co-catalyst or a ligand (e.g., triphenylphosphine or triphenylarsine) may be added to improve the reaction rate and yield.

-

The reaction mixture is heated to an appropriate temperature (typically between 80-120 °C) and stirred until the starting materials are consumed, as monitored by TLC or GC-MS.

-

After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with an aqueous solution of potassium fluoride to remove the tin byproducts.

-

The organic layer is then washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by column chromatography to yield the desired coupled product.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow involving the synthesis of this compound and its subsequent use in a Stille coupling reaction.

Caption: A typical workflow for the synthesis and application of the title compound.

References

Structure Elucidation of 2-Fluoro-5-(tributylstannyl)pyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of 2-Fluoro-5-(tributylstannyl)pyridine, a key organometallic intermediate in synthetic chemistry. Due to the limited availability of detailed experimental data in peer-reviewed literature, this document consolidates available information from chemical databases and provides a generalized experimental framework for its synthesis and characterization. The guide is intended to support researchers in the synthesis, purification, and structural confirmation of this compound.

Introduction

This compound is a fluorinated organotin compound of interest in organic synthesis, particularly in cross-coupling reactions for the formation of carbon-carbon and carbon-heteroatom bonds. The presence of the fluorine atom and the tributylstannyl group at specific positions on the pyridine ring imparts unique reactivity, making it a valuable building block in the synthesis of complex molecules, including pharmaceuticals and materials with novel electronic properties. Accurate structural elucidation is paramount to ensure the desired reactivity and purity of the final products.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is compiled from publicly available chemical databases.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₇H₃₀FNSn | PubChem |

| Molecular Weight | 386.14 g/mol | PubChem |

| CAS Number | 136349-74-3 | PubChem |

| Appearance | Expected to be a liquid | Inferred from related compounds |

| Boiling Point | Not reported | - |

| Density | Not reported | - |

Spectroscopic Data (Predicted and Expected)

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is a crucial technique for confirming the elemental composition of the molecule. The predicted monoisotopic mass and the expected fragmentation patterns are key identifiers.

Table 2: Predicted Mass Spectrometry Data for this compound

| Adduct | Predicted m/z |

| [M+H]⁺ | 388.1457 |

| [M+Na]⁺ | 410.1276 |

Data sourced from publicly available databases.

The isotopic pattern of tin (Sn) is a characteristic feature that should be observed in the mass spectrum, providing a definitive confirmation of the presence of the tributylstannyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, ¹⁹F, and ¹¹⁹Sn NMR spectra would be required for a complete assignment. The expected chemical shifts and coupling constants are outlined below.

Table 3: Expected NMR Spectroscopic Data for this compound

| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity and Coupling Constants (Hz) | Assignment |

| ¹H NMR | 8.1 - 8.3 | Doublet of doublets (dd) | H-6 |

| 7.5 - 7.7 | Triplet of doublets (td) | H-4 | |

| 6.8 - 7.0 | Doublet of doublets (dd) | H-3 | |

| 0.9 - 1.6 | Multiplets | Tributyl group protons | |

| ¹³C NMR | 160 - 165 (d) | ¹JCF ≈ 240-250 | C-2 |

| 145 - 150 (d) | ³JCF ≈ 5-10 | C-6 | |

| 135 - 140 (d) | ²JCF ≈ 20-25 | C-4 | |

| 120 - 125 (d) | ⁴JCF ≈ 2-4 | C-5 | |

| 110 - 115 (d) | ²JCF ≈ 35-40 | C-3 | |

| 10 - 30 | - | Tributyl group carbons | |

| ¹⁹F NMR | -60 to -80 | Singlet or fine multiplets | F-2 |

| ¹¹⁹Sn NMR | -10 to 10 | Singlet | Sn |

Note: These are estimated values and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.

Table 4: Expected Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2850-2960 | Strong | C-H stretching (alkyl) |

| 1580-1610 | Medium-Strong | C=C/C=N stretching (pyridine ring) |

| 1450-1480 | Medium | C-H bending (alkyl) |

| 1250-1300 | Strong | C-F stretching |

| ~520 | Medium | Sn-C stretching |

Experimental Protocols (Generalized)

As no specific literature procedure for the synthesis of this compound could be located, a generalized protocol based on common methods for the synthesis of arylstannanes is provided below.

Synthesis of this compound

This procedure involves the lithiation of a suitable bromopyridine precursor followed by quenching with tributyltin chloride.

Materials:

-

5-Bromo-2-fluoropyridine

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Tributyltin chloride

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 5-bromo-2-fluoropyridine (1.0 eq) and anhydrous THF.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-BuLi (1.05 eq) dropwise, maintaining the temperature below -70 °C.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Add tributyltin chloride (1.1 eq) dropwise at -78 °C.

-

Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate gradient.

Characterization Workflow

The following workflow outlines the necessary steps for the structural confirmation of the synthesized product.

Caption: Workflow for the synthesis and structural elucidation.

Logical Relationships in Spectroscopic Analysis

The interpretation of spectroscopic data relies on the logical correlation between different analytical techniques to build a cohesive structural picture.

Caption: Interplay of spectroscopic data for structure confirmation.

Conclusion

The structural elucidation of this compound requires a multi-technique analytical approach. While detailed experimental data is scarce in the literature, this guide provides a framework for its synthesis and characterization based on established chemical principles and data from analogous structures. The provided generalized protocols and expected spectroscopic data serve as a valuable resource for researchers working with this and related organotin compounds. Rigorous application of the described analytical workflow is essential for unambiguous structure confirmation.

In-depth Technical Guide on 2-Fluoro-5-(tributylstannyl)pyridine: NMR Spectra

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Despite a comprehensive search of scientific literature and chemical databases, specific experimental Nuclear Magnetic Resonance (NMR) data for 2-Fluoro-5-(tributylstannyl)pyridine, including ¹H, ¹³C, ¹⁹F, and ¹¹⁹Sn spectra, could not be located. The information presented herein is based on general principles of NMR spectroscopy and data for analogous compounds. This guide serves as a theoretical framework rather than a report of experimentally verified data.

Introduction

This compound is a fluorinated organotin compound of significant interest in synthetic organic chemistry, particularly as a building block in cross-coupling reactions for the synthesis of complex heterocyclic molecules. Fluorine incorporation into organic molecules can profoundly influence their biological activity, metabolic stability, and pharmacokinetic properties, making fluorinated pyridines valuable intermediates in drug discovery. The tributylstannyl group serves as a versatile handle for Stille coupling reactions, enabling the formation of carbon-carbon bonds.

This guide provides a theoretical overview of the expected NMR spectral characteristics of this compound and outlines the general experimental protocols for its synthesis and NMR analysis.

Predicted NMR Spectra

Due to the absence of specific experimental data, the following tables summarize the predicted chemical shifts (δ) for the different nuclei in this compound. These predictions are based on the analysis of similar structures and known substituent effects in pyridine and organotin compounds.

Table 1: Predicted ¹H NMR Spectral Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-3 | 7.5 - 7.8 | ddd | J(H-H), J(H-F), J(H-Sn) |

| H-4 | 7.2 - 7.5 | ddd | J(H-H), J(H-F), J(H-Sn) |

| H-6 | 8.2 - 8.5 | d | J(H-H), J(H-F) |

| -Sn(CH₂CH₂CH₂CH₃)₃ | 1.4 - 1.7 (α-CH₂) | m | |

| 1.2 - 1.4 (β-CH₂) | m | ||

| 0.8 - 1.0 (γ-CH₂) | m | ||

| 0.8 - 0.9 (δ-CH₃) | t |

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Coupling to ¹⁹F (J, Hz) |

| C-2 | 160 - 165 | ¹J(C-F) ≈ 230-260 |

| C-3 | 138 - 142 | ³J(C-F) ≈ 3-5 |

| C-4 | 120 - 125 | ⁴J(C-F) ≈ 1-3 |

| C-5 | 130 - 135 | ³J(C-F) ≈ 20-25 |

| C-6 | 148 - 152 | ²J(C-F) ≈ 15-20 |

| -Sn(C H₂CH₂CH₂CH₃)₃ | 9 - 12 | |

| -Sn(CH₂C H₂CH₂CH₃)₃ | 28 - 30 | |

| -Sn(CH₂CH₂C H₂CH₃)₃ | 26 - 28 | |

| -Sn(CH₂CH₂CH₂C H₃)₃ | 13 - 15 |

Table 3: Predicted ¹⁹F NMR Spectral Data

| Nucleus | Predicted Chemical Shift (δ, ppm) |

| F-2 | -65 to -75 |

Table 4: Predicted ¹¹⁹Sn NMR Spectral Data

| Nucleus | Predicted Chemical Shift (δ, ppm) |

| ¹¹⁹Sn | -10 to +10 |

Experimental Protocols

The following sections detail generalized experimental procedures for the synthesis and NMR analysis of this compound.

3.1. Synthesis of this compound

A common method for the synthesis of aryltributylstannanes involves the reaction of an aryl halide with a tributyltin reagent. A plausible synthetic route is the reaction of 5-bromo-2-fluoropyridine with a tributylstannylating agent.

dot

Caption: Synthetic pathway for this compound.

Procedure:

-

To a solution of 5-bromo-2-fluoropyridine in a suitable aprotic solvent (e.g., toluene or dioxane) under an inert atmosphere (e.g., argon or nitrogen), add hexabutylditin and a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0).

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and quench with an aqueous solution of potassium fluoride to remove residual tin reagents.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, and dry over anhydrous sodium sulfate.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

3.2. NMR Sample Preparation and Analysis

dot

Caption: General workflow for NMR analysis.

Procedure:

-

Sample Preparation: Accurately weigh approximately 10-20 mg of purified this compound and dissolve it in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR.

-

¹H NMR: Acquire the proton NMR spectrum. Key parameters to note are the chemical shifts of the aromatic protons and the characteristic multiplets of the tributyl groups.

-

¹³C NMR: Acquire the carbon-13 NMR spectrum. Observe the carbon signals of the pyridine ring, paying attention to the large one-bond C-F coupling constant for C-2 and smaller, long-range couplings for other carbons.

-

¹⁹F NMR: Acquire the fluorine-19 NMR spectrum. A single resonance is expected for the fluorine atom at the 2-position of the pyridine ring.

-

¹¹⁹Sn NMR: Acquire the tin-119 NMR spectrum. The chemical shift of the tin nucleus will be indicative of the tetra-coordinated organotin environment.

Logical Relationships in Spectral Interpretation

The interpretation of the NMR spectra relies on understanding the interplay of various electronic and structural factors.

dot

Caption: Factors influencing NMR spectral interpretation.

The electronegativity of the fluorine atom will significantly deshield the adjacent C-2 and H-6 nuclei, leading to downfield chemical shifts. The tributylstannyl group, being less electronegative, will have a smaller electronic effect on the pyridine ring. Spin-spin coupling between the fluorine nucleus and the protons and carbons of the pyridine ring will provide valuable information about the through-bond connectivity. Similarly, coupling between the tin isotopes (¹¹⁷Sn and ¹¹⁹Sn) and the adjacent carbons and protons can also be observed.

Conclusion

While experimental NMR data for this compound is not publicly available, this guide provides a robust theoretical framework for its expected spectral characteristics and the methodologies for its synthesis and analysis. The predicted data and outlined protocols offer a valuable resource for researchers working with this and related compounds in the fields of organic synthesis and medicinal chemistry. The successful synthesis and characterization of this molecule would be a valuable contribution to the chemical literature.

Introduction: A Strategically Designed Building Block

An In-Depth Technical Guide to 2-Fluoro-5-(tributylstannyl)pyridine: A Core Reagent in Modern Medicinal Chemistry

This guide provides an in-depth technical overview of this compound, a critical building block for researchers, scientists, and professionals in drug development. We will delve into its chemical properties, the scientific rationale for its use, core applications in palladium-catalyzed cross-coupling, and the essential safety protocols required for its handling.

This compound is a specialized organometallic reagent that has gained prominence in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Its structure is ingeniously designed for utility: the fluorinated pyridine core is a common motif in bioactive compounds, while the tributylstannyl group serves as a versatile handle for carbon-carbon bond formation. This combination makes it an invaluable tool in Stille cross-coupling reactions, enabling the construction of novel molecular architectures for drug discovery and materials science.

Physicochemical and Safety Data

A clear understanding of the physical and chemical properties of a reagent is fundamental to its effective and safe use in any experimental setting.

| Property | Value | Source(s) |

| Molecular Weight | 386.14 g/mol | [1][2] |

| Molecular Formula | C₁₇H₃₀FNSn | [1][3] |

| CAS Number | 1025687-41-5 | [3][4] |

| Appearance | Liquid (typical) | |

| Density | ~1.187 g/mL at 25 °C | |

| Storage Temperature | 0-8 °C, under inert atmosphere | [4][5] |

| Primary Hazard Class | Toxic (GHS06), Health Hazard (GHS08), Environmental Hazard (GHS09) |

The Scientific Rationale: A Tale of Two Moieties

The utility of this compound stems from the distinct and synergistic functions of its two key structural components: the fluoropyridine ring and the organostannane group.

Part A: The Strategic Importance of Fluorine in Drug Discovery

The incorporation of fluorine into drug candidates is a well-established and powerful strategy in medicinal chemistry.[6] The presence of a fluorine atom on the pyridine ring can profoundly alter a molecule's physicochemical properties in several beneficial ways:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes such as Cytochrome P450. This can increase the half-life and bioavailability of a drug.[7]

-

Binding Affinity: Fluorine's high electronegativity can modulate the electronic profile of the pyridine ring, influencing its interactions with biological targets.[8] It can participate in favorable hydrogen bonds and other non-covalent interactions, potentially increasing the binding affinity and potency of a compound.[7][8]

-

Lipophilicity and Permeability: Strategic placement of fluorine can increase a molecule's lipophilicity, which can enhance its ability to cross cell membranes and reach its intended target.[8]

Part B: The Tributylstannyl Group as a Cross-Coupling Handle

The tributylstannyl moiety makes the molecule an ideal nucleophilic partner in the Stille cross-coupling reaction. Organostannanes are valued in organic synthesis for several key reasons:

-

Functional Group Tolerance: They are compatible with a wide array of functional groups, allowing for their use in complex syntheses without the need for extensive protecting group strategies.[9]

-

Stability: Tributylstannyl reagents are generally stable to air and moisture, making them easier to handle and store compared to other organometallic compounds like organolithiums or Grignard reagents.[10]

-

Transmetalation Efficacy: They undergo efficient transmetalation with palladium(II) complexes, a critical step in the Stille reaction's catalytic cycle.[9][11]

Core Application: The Stille Cross-Coupling Reaction

The premier application of this compound is the palladium-catalyzed Stille reaction, a powerful method for forming C-C bonds between two sp²-hybridized carbon atoms.[10][12]

Catalytic Cycle Mechanism

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[9][10][11] The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.

References

- 1. chembk.com [chembk.com]

- 2. 3-Fluoro-5-(tributylstannyl)pyridine AldrichCPR 871942-19-7 [sigmaaldrich.com]

- 3. This compound | VSNCHEM [vsnchem.com]

- 4. This compound | 1025687-41-5 [amp.chemicalbook.com]

- 5. This compound | 1025687-41-5 [amp.chemicalbook.com]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

- 9. Stille Coupling | NROChemistry [nrochemistry.com]

- 10. Stille reaction - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Stille Coupling [organic-chemistry.org]

Stability and Storage of 2-Fluoro-5-(tributylstannyl)pyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Fluoro-5-(tributylstannyl)pyridine. Understanding the stability profile of this organotin compound is critical for its effective use in research and drug development, ensuring the integrity of experimental results and the quality of synthesized materials. This guide synthesizes available data on the degradation of tributyltin compounds and considers the specific electronic effects of the fluoro-pyridyl moiety to provide a thorough understanding of the compound's stability.

Executive Summary

This compound is an organometallic reagent sensitive to environmental conditions. Optimal stability is maintained by strict adherence to recommended storage protocols, primarily focusing on protection from heat, light, and moisture. The principal degradation pathway for tributyltin compounds involves the sequential cleavage of the tin-carbon bonds, a process that can be accelerated by various environmental factors.

Chemical Properties and Inherent Stability

| Property | Value |

| Molecular Formula | C₁₇H₃₀FNSn |

| Molecular Weight | 386.14 g/mol |

| Appearance | Colorless to yellow liquid |

| Boiling Point | ~134 °C at 0.2 mmHg |

| Density | ~1.187 g/mL at 25 °C |

The stability of this compound is primarily dictated by the tributyltin group. The tin-carbon bond is susceptible to cleavage under certain conditions. The presence of the electron-withdrawing fluoro- and pyridyl groups can influence the polarity and reactivity of the molecule, potentially affecting its stability compared to simpler alkyltin compounds.

Factors Influencing Stability and Degradation Pathways

The degradation of tributyltin (TBT) compounds, including this compound, proceeds primarily through a stepwise dealkylation process, yielding dibutyltin (DBT), monobutyltin (MBT), and ultimately inorganic tin.[1][2][3] This process can be initiated and accelerated by several environmental factors:

-

Temperature: Elevated temperatures can promote the thermal decomposition of organotin compounds.[4][5] While specific data for this compound is unavailable, organotin compounds, in general, are known to be thermally labile.

-

Light (Photodegradation): Exposure to UV radiation can induce photodegradation, leading to the cleavage of the tin-carbon bonds.[6][7] The aromatic pyridine ring in the molecule may also absorb UV light, potentially influencing the rate of photodegradation.

-

Moisture (Hydrolysis): While hydrolysis of tributyltin compounds is generally slow under neutral pH, it can be more significant under extreme pH conditions.[6][7] The presence of water can facilitate the formation of tributyltin hydroxide and other hydrolysis products.

-

Air (Oxidation): Organotin compounds can be susceptible to oxidation, particularly in the presence of light and other catalysts.

-

Microbial Degradation: In environmental settings, microorganisms are capable of degrading tributyltin compounds through enzymatic processes.[1][6][8]

The proposed primary degradation pathway for this compound is illustrated below:

Caption: Sequential debutylation is the primary degradation route.

Recommended Storage and Handling

To ensure the long-term stability and purity of this compound, the following storage and handling procedures are recommended:

| Parameter | Recommendation | Rationale |

| Temperature | Store at 0-8 °C. | Minimizes thermal degradation. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents oxidation and reaction with atmospheric moisture. |

| Light | Store in a light-resistant container. | Protects against photodegradation. |

| Moisture | Keep container tightly sealed to prevent moisture ingress. | Avoids hydrolysis. |

| Container | Use a clean, dry, and inert container (e.g., amber glass bottle with a secure cap). | Prevents contamination and reaction with the container material. |

Handling:

-

Handle the compound in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Ground all equipment when transferring the liquid to prevent static discharge.

Experimental Protocol: Stability Assessment

The following is a generalized protocol for assessing the stability of this compound under various stress conditions. This protocol should be adapted based on the specific analytical capabilities and research questions.

Caption: A generalized workflow for stability assessment.

Methodology:

-

Initial Characterization (Time = 0):

-

Characterize the initial batch of this compound for purity (e.g., using GC-MS or HPLC), appearance, and any other relevant physical properties.

-

-

Sample Preparation:

-

Aliquot the compound into a series of small, inert vials suitable for the intended stress conditions.

-

-

Stress Conditions:

-

Thermal Stability: Place a set of samples in temperature-controlled ovens at elevated temperatures (e.g., 40 °C and 60 °C).

-

Photostability: Expose a set of samples to a calibrated light source according to ICH Q1B guidelines. Wrap a parallel set of samples in aluminum foil to serve as dark controls.

-

Hydrolytic Stability: Prepare solutions of the compound in buffered aqueous solutions at different pH values (e.g., pH 4, 7, and 9) and store them at a controlled temperature.

-

Oxidative Stability: Expose a set of samples to an oxidative agent (e.g., a dilute solution of hydrogen peroxide) at a controlled temperature.

-

-

Time Points:

-

Withdraw samples from each stress condition at predetermined time points (e.g., 0, 1, 2, 4, 8, and 12 weeks).

-

-

Analytical Methods:

-

Analyze the withdrawn samples using a validated stability-indicating method, such as:

-

Gas Chromatography-Mass Spectrometry (GC-MS): To separate and identify volatile degradation products. Derivatization may be necessary for non-volatile products.[3][9][10][11][12]

-

High-Performance Liquid Chromatography (HPLC): Coupled with a suitable detector (e.g., UV, MS) to quantify the parent compound and non-volatile degradation products.[9][13]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of degradation products.[14]

-

-

-

Data Analysis:

-

Quantify the amount of remaining this compound at each time point to determine the degradation rate.

-

Identify and quantify the major degradation products.

-

Determine the degradation kinetics and propose degradation pathways based on the identified products.

-

Conclusion

The stability of this compound is a critical parameter for its successful application in scientific research and development. By understanding the factors that influence its degradation and by adhering to strict storage and handling protocols, researchers can ensure the quality and reliability of this important organotin reagent. The primary degradation pathway involves the stepwise cleavage of the butyl groups from the tin atom, a process that can be minimized by storing the compound at low temperatures, in the dark, and under an inert atmosphere. For critical applications, it is recommended to perform stability studies under conditions that mimic the intended use to ensure the compound's integrity throughout the experimental process.

References

- 1. ijrar.org [ijrar.org]

- 2. researchgate.net [researchgate.net]

- 3. Microbes a Tool for the Remediation of Organotin Pollution Determined by Static Headspace Gas Chromatography-Mass Spectrometry | MDPI [mdpi.com]

- 4. gcris.iyte.edu.tr [gcris.iyte.edu.tr]

- 5. researchgate.net [researchgate.net]

- 6. www2.mst.dk [www2.mst.dk]

- 7. Tributyltin compounds (EHC 116, 1990) [inchem.org]

- 8. Review: Biodegradation of tributyltins (organotins) by marine bacteria | Semantic Scholar [semanticscholar.org]

- 9. sciex.jp [sciex.jp]

- 10. analchemres.org [analchemres.org]

- 11. jstage.jst.go.jp [jstage.jst.go.jp]

- 12. ysi.com [ysi.com]

- 13. Tin-Carbon Cleavage of Organotin Compounds by Pyoverdine from Pseudomonas chlororaphis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. files-do-not-link.udc.edu [files-do-not-link.udc.edu]

The Reactivity of the Carbon-Tin Bond in Fluoropyridines: A Technical Guide for Drug Discovery

Abstract

The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2] Among the myriad of synthetic methodologies, the palladium-catalyzed Stille cross-coupling reaction stands out for its functional group tolerance and reliability in constructing complex molecular architectures.[1][3] This technical guide provides an in-depth exploration of the reactivity of the carbon-tin (C-Sn) bond in fluoropyridine-based organostannanes, a critical class of intermediates for the synthesis of novel pharmaceuticals. We will dissect the nuanced electronic effects imparted by fluorine substitution on the pyridine ring, elucidate the mechanistic intricacies of the Stille coupling catalytic cycle with these substrates, and provide field-proven insights and protocols for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Fluoropyridines

Fluoropyridine moieties are prevalent in a wide array of clinically successful drugs and agrochemicals.[2] The introduction of a fluorine atom can modulate key molecular properties such as:

-

Metabolic Stability: The high strength of the C-F bond can block sites of oxidative metabolism, enhancing the half-life of a drug molecule.

-

Lipophilicity: Fluorine substitution can increase a molecule's ability to cross cellular membranes.[1]

-

Acidity/Basicity: The potent electron-withdrawing nature of fluorine can alter the pKa of the pyridine nitrogen, influencing drug-receptor interactions.[1]

-

Binding Affinity: Fluorine can engage in favorable orthogonal dipole-dipole, hydrogen bonding, and multipolar C-F···C=O interactions within a protein's binding pocket.

The Stille cross-coupling reaction provides a powerful tool for incorporating these valuable fluoropyridine scaffolds into complex molecules by forming new carbon-carbon bonds.[3][4] This guide focuses on the heart of this transformation: the reactivity of the C-Sn bond in the fluoropyridylstannane coupling partner.

The Stille Cross-Coupling Reaction: A Mechanistic Overview

The Stille reaction is a palladium-catalyzed process that couples an organostannane (R¹-SnR₃) with an organic electrophile (R²-X), typically an aryl or vinyl halide or triflate.[3] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[5]

Figure 1: The catalytic cycle of the Stille cross-coupling reaction.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the R²-X bond, forming a Pd(II) intermediate.[5]

-

Transmetalation: The organic group (R¹) is transferred from the organostannane to the palladium center, displacing the halide or triflate (X), which then forms a tin byproduct (e.g., Bu₃SnX). This step is often the rate-determining step of the reaction.[6]

-

Reductive Elimination: The two organic groups (R¹ and R²) coupled on the palladium center are eliminated to form the desired C-C bond, regenerating the Pd(0) catalyst.[5]

The C-Sn Bond in Fluoropyridines: Electronic Considerations and Reactivity

The presence of a highly electronegative fluorine atom on the pyridine ring introduces significant electronic perturbations that directly influence the reactivity of the C-Sn bond, primarily during the critical transmetalation step.

Inductive Effect of Fluorine

Fluorine exerts a strong electron-withdrawing inductive effect (-I effect), which decreases the electron density of the pyridine ring. This makes the fluoropyridine ring an electron-poor aromatic system. Consequently, the carbon atom of the C-Sn bond becomes more electrophilic.

This electron deficiency on the tin-bearing carbon has a profound impact on the transmetalation step. The transmetalation is believed to proceed through a transition state where the organic group on the tin atom acts as a nucleophile towards the palladium center. When the organic group is electron-poor, as is the case with a fluoropyridyl moiety, its nucleophilicity is diminished, leading to a slower rate of transmetalation.[7] This is a critical consideration when designing Stille couplings with these substrates.

Figure 2: Impact of fluorine substitution on the C-Sn bond and transmetalation rate.

Overcoming Sluggish Transmetalation

The challenge of slow transmetalation with electron-poor organostannanes can be addressed through several strategic modifications to the reaction conditions:

-

Copper(I) Co-catalysis: The addition of copper(I) salts, such as CuI, has been shown to dramatically accelerate Stille couplings, particularly with challenging substrates.[8][9] The proposed mechanism involves a rapid Sn-to-Cu transmetalation to form a more reactive organocopper intermediate, which then undergoes a fast Cu-to-Pd transmetalation.[8]

-

Fluoride Additives: The use of fluoride sources, such as cesium fluoride (CsF) or potassium fluoride (KF), can activate the organostannane.[8] The fluoride ion coordinates to the tin atom, forming a hypervalent, more nucleophilic stannate species, which enhances the rate of transmetalation.[7]

-

Choice of Ligands: Sterically hindered, electron-rich phosphine ligands on the palladium catalyst can accelerate both the oxidative addition and reductive elimination steps, which can help to improve the overall efficiency of the catalytic cycle.[10]

Synthesis of Fluoropyridylstannanes: A Practical Protocol

The synthesis of fluoropyridylstannanes typically proceeds via the reaction of a lithiated fluoropyridine with a trialkyltin halide. The following is a representative protocol for the synthesis of (5-fluoropyridin-2-yl)tributylstannane.

Figure 3: General workflow for the synthesis of a fluoropyridylstannane.

Experimental Protocol: Synthesis of (5-Fluoropyridin-2-yl)tributylstannane

Materials:

-

2-Bromo-5-fluoropyridine

-

n-Butyllithium (n-BuLi) in hexanes

-

Tributyltin chloride (Bu₃SnCl)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add 2-bromo-5-fluoropyridine (1.0 equiv) and anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-BuLi (1.05 equiv) dropwise via syringe, maintaining the temperature at -78 °C. Stir the resulting solution for 1 hour at this temperature.

-

Add tributyltin chloride (1.1 equiv) dropwise to the solution at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate.

-

Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired (5-fluoropyridin-2-yl)tributylstannane.

Characterization: The product should be characterized by ¹H, ¹³C, ¹⁹F, and ¹¹⁹Sn NMR spectroscopy and mass spectrometry to confirm its identity and purity.[11]

Stille Coupling with Fluoropyridylstannanes: Protocol and Considerations

The following protocol outlines a general procedure for the Stille coupling of a fluoropyridylstannane with an aryl bromide, incorporating the use of a copper(I) co-catalyst to enhance the reaction rate.

Experimental Protocol: Stille Coupling of (5-Fluoropyridin-2-yl)tributylstannane with an Aryl Bromide

Materials:

-

(5-Fluoropyridin-2-yl)tributylstannane (1.1 equiv)

-

Aryl bromide (1.0 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (e.g., 2 mol%)

-

Tri(2-furyl)phosphine (P(2-furyl)₃) or other suitable phosphine ligand (e.g., 8 mol%)

-

Copper(I) iodide (CuI) (e.g., 10 mol%)

-

Anhydrous N,N-dimethylformamide (DMF) or other suitable solvent

-

Saturated aqueous potassium fluoride (KF)

Procedure:

-

To a flame-dried Schlenk tube, add the aryl bromide (1.0 equiv), Pd₂(dba)₃ (0.02 equiv), P(2-furyl)₃ (0.08 equiv), and CuI (0.1 equiv).

-

Evacuate and backfill the tube with argon three times.

-

Add anhydrous, degassed DMF via syringe, followed by (5-fluoropyridin-2-yl)tributylstannane (1.1 equiv).

-

Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.

-

Wash the organic mixture with saturated aqueous KF to remove the tin byproducts.

-

Wash with water and brine, then dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography or recrystallization.

Table 1: Key Parameters and Their Rationale in Stille Coupling of Fluoropyridylstannanes

| Parameter | Recommended Choice | Rationale |

| Palladium Precatalyst | Pd₂(dba)₃, Pd(PPh₃)₄ | Common, reliable sources of Pd(0). |

| Ligand | P(o-tol)₃, P(2-furyl)₃, AsPh₃ | Electron-rich, bulky ligands can accelerate the catalytic cycle. |

| Solvent | DMF, Dioxane, Toluene | Polar aprotic solvents are generally effective. |

| Additive | CuI, CsF | Accelerates the rate-limiting transmetalation step for electron-poor stannanes.[8] |

| Temperature | 80-110 °C | Sufficient thermal energy is often required to drive the reaction to completion. |

| Workup | KF wash | Fluoride ions complex with tin byproducts, facilitating their removal. |

Potential Side Reactions and Troubleshooting

While the Stille coupling is robust, several side reactions can occur, particularly with complex substrates:

-

Homocoupling of the Stannane: This can occur through the reaction of two molecules of the organostannane with the palladium catalyst.[3] Minimizing the concentration of the active Pd(0) catalyst and using the appropriate ligands can suppress this side reaction.

-

Protodestannylation: The C-Sn bond can be cleaved by acidic protons, leading to the formation of the corresponding fluoropyridine. This can be mitigated by using anhydrous conditions and non-protic solvents.

-

Halogen Scrambling: In some cases, scrambling of halide ligands on the palladium center can lead to undesired products.

Conclusion

The C-Sn bond in fluoropyridines presents a unique set of challenges and opportunities in the context of the Stille cross-coupling reaction. The strong electron-withdrawing nature of the fluorine atom deactivates the organostannane towards the critical transmetalation step. However, a thorough understanding of the reaction mechanism allows for the rational design of reaction protocols that can overcome this inherent lack of reactivity. The judicious use of copper(I) co-catalysts and fluoride additives, coupled with the appropriate choice of palladium catalyst and ligands, enables the efficient and reliable synthesis of complex fluoropyridine-containing molecules. As the demand for novel fluorinated pharmaceuticals continues to grow, a deep understanding of the principles outlined in this guide will be indispensable for professionals in drug discovery and development.

References

- 1. Stille Coupling [organic-chemistry.org]

- 2. nbinno.com [nbinno.com]

- 3. Stille reaction - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Stille Coupling | NROChemistry [nrochemistry.com]

- 6. scribd.com [scribd.com]

- 7. hiroshima.repo.nii.ac.jp [hiroshima.repo.nii.ac.jp]

- 8. Stille Coupling Made Easier - The Synergic Effect of Copper(I) Salts and the Fluoride Ion [organic-chemistry.org]

- 9. Copper-Catalyzed Stille Cross-Coupling Reaction and Application in the Synthesis of the Spliceostatin Core Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 11. rsc.org [rsc.org]

An In-depth Technical Guide to the Safe Handling of Organotin Pyridine Reagents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety protocols and handling procedures for organotin pyridine reagents. Given the significant toxicity associated with organometallic tin compounds, strict adherence to these guidelines is crucial to ensure personnel safety and mitigate environmental contamination in a laboratory setting. This document outlines the toxicological properties, safe handling and storage procedures, emergency protocols, and waste disposal methods for this class of reagents.

Introduction to Organotin Pyridine Reagents

Organotin pyridine reagents are a class of organometallic compounds that incorporate a tin-carbon bond and a pyridine moiety. These reagents, such as 2-(tributylstannyl)pyridine, are valuable synthons in organic chemistry, particularly in palladium-catalyzed cross-coupling reactions like the Stille coupling, for the formation of carbon-carbon bonds.[1] Their utility in the synthesis of complex molecules for drug discovery and other applications is significant.[1][2] However, the inherent toxicity of organotin compounds necessitates a thorough understanding of their hazards and the implementation of rigorous safety measures.

Toxicological Profile

The toxicity of organotin pyridine reagents is a composite of the hazards associated with both the organotin and the pyridine components. The biological effects of organotin compounds are largely determined by the nature and number of organic groups attached to the tin atom.[3][4] Trisubstituted organotins, such as the tributyltin moiety in 2-(tributylstannyl)pyridine, are particularly toxic.[5]

Acute and Chronic Health Effects

Organotin compounds are known to be potent neurotoxins and immunotoxins.[6] Exposure can occur through inhalation, ingestion, and dermal absorption.[7]

-

Acute Effects: Acute exposure can cause severe irritation to the skin, eyes, and respiratory tract.[3][8] Symptoms of overexposure may include headache, dizziness, nausea, and vomiting.[9] Ingestion of toxic doses can be fatal.[1][3]

-

Chronic Effects: Prolonged or repeated exposure can lead to damage to the central nervous system, immune system, liver, and kidneys.[3][7][9] Organotins like tributyltin (TBT) have been shown to be endocrine disruptors.[4]

Ecotoxicity

Organotin pyridine reagents are very toxic to aquatic life with long-lasting effects.[3][8][9] Their release into the environment must be strictly avoided.

Quantitative Toxicity Data

Table 1: Acute Toxicity Data for Pyridine

| Route of Exposure | Species | Value | Reference |

| Oral LD50 | Rat | 891 - 1,580 mg/kg | [3][10] |

| Dermal LD50 | Rabbit | 1,121 mg/kg | [3] |

| Inhalation LC50 | Rat | 9,010 - 9,020 ppm (1 hour) | [10] |

Table 2: Occupational Exposure Limits for Pyridine and Organotin Compounds

| Substance | Agency | Limit | Notes | Reference |

| Pyridine | OSHA (PEL) | 5 ppm (15 mg/m³) TWA | [11][12] | |

| Pyridine | NIOSH (REL) | 5 ppm (15 mg/m³) TWA | [11][12] | |

| Pyridine | ACGIH (TLV) | 1 ppm TWA | [1] | |

| Organotin compounds (as Sn) | OSHA (PEL) | 0.1 mg/m³ TWA | ||

| Organotin compounds (as Sn) | NIOSH (REL) | 0.1 mg/m³ TWA | Except tricyclohexyltin hydroxide |

Table 3: GHS Hazard Classification for 2-(Tributylstannyl)pyridine

| Hazard Statement | GHS Classification | Notes | Reference |

| Toxic if swallowed | Acute Toxicity, Oral (Category 3) | Implies an LD50 between 50 and 300 mg/kg. | [1][3][13] |

| Harmful in contact with skin | Acute Toxicity, Dermal (Category 4) | Implies an LD50 between 1000 and 2000 mg/kg. | [1][3][13] |

| Causes skin irritation | Skin Corrosion/Irritation (Category 2) | [1][3][8] | |

| Causes serious eye irritation | Serious Eye Damage/Eye Irritation (Category 2) | [1][3][8] | |

| May damage fertility or the unborn child | Reproductive Toxicity (Category 1B) | [8][9] | |

| Causes damage to organs through prolonged or repeated exposure | Specific Target Organ Toxicity, Repeated Exposure (Category 1) | Target organs include the thymus, cardiovascular system, and blood. | [7][9] |

| Very toxic to aquatic life with long lasting effects | Hazardous to the Aquatic Environment, Acute (Category 1) & Chronic (Category 1) | [3][8][9] |

Safe Handling and Storage

Due to their toxicity and potential for air and moisture sensitivity, organotin pyridine reagents require handling with stringent safety precautions.[3][14]

Engineering Controls

-

Fume Hood: All work with organotin pyridine reagents must be conducted in a properly functioning certified laboratory chemical fume hood to prevent inhalation of vapors.[12][14]

-

Ventilation: The laboratory should be well-ventilated.[6][12]

Personal Protective Equipment (PPE)

A comprehensive assessment of the hazards should be conducted to determine the appropriate PPE. The following are minimum requirements:

-

Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.[8]

-

Skin Protection:

-

Gloves: Chemically resistant gloves are required. Butyl rubber or nitrile gloves are recommended. Always check the manufacturer's glove compatibility chart.[12]

-

Lab Coat: A flame-retardant lab coat or a 100% cotton lab coat should be worn and fully buttoned.[14]

-

Impervious Clothing: For larger quantities or tasks with a higher risk of splashing, additional impervious clothing such as an apron or suit may be necessary.[8]

-

-

Respiratory Protection: If there is a risk of exposure above the occupational exposure limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[8]

Storage Requirements

-

Containers: Store in tightly sealed, properly labeled containers.[6][14] Organotin reagents are often supplied in Sure/Seal™ bottles.[14]

-

Inert Atmosphere: Many organotin reagents are air and moisture sensitive and should be stored under an inert atmosphere (e.g., argon or nitrogen).[3][7]

-

Location: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[3][6][14]

-

Incompatibilities: Store away from strong oxidizing agents and acids.[4][8]

Experimental Protocols

The following sections provide detailed methodologies for handling, using, and disposing of organotin pyridine reagents.

General Handling and Transfer

-

Working Alone: Never work with organotin reagents alone.[14]

-

Inert Atmosphere Techniques: For air- and moisture-sensitive reagents, use standard Schlenk line or glovebox techniques for transfers.[14]

-

Syringe Transfer from Sure/Seal™ Bottles:

-

Ensure all glassware is dry.[14]

-

Purge a clean, dry syringe with an inert gas.

-

Insert the needle through the septum of the Sure/Seal™ bottle.

-

Draw the desired volume of the reagent into the syringe.

-

Withdraw a small amount of inert gas into the syringe to create a headspace.

-

Remove the needle from the bottle and quickly insert it into the reaction vessel, dispensing the reagent.[14]

-

Example Experimental Workflow: Stille Coupling using 2-(Tributylstannyl)pyridine

This protocol is a generalized example and should be adapted based on the specific reaction conditions.

-

Reaction Setup:

-

Assemble a flame-dried or oven-dried reaction flask equipped with a magnetic stir bar, reflux condenser, and a septum under an inert atmosphere.

-

In the fume hood, dissolve the aryl halide, palladium catalyst (e.g., Pd(PPh₃)₄), and any additional ligands in the appropriate anhydrous solvent (e.g., toluene or dioxane).

-

-

Reagent Addition:

-

Using the inert atmosphere syringe transfer technique described above, add the 2-(tributylstannyl)pyridine to the reaction mixture.

-

-

Reaction:

-

Heat the reaction mixture to the desired temperature and monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

-

-

Quenching and Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by adding a saturated aqueous solution of potassium fluoride (KF).[15] This will precipitate the tin byproducts as insoluble tributyltin fluoride.[15]

-

Stir the biphasic mixture vigorously for at least one hour.

-

Filter the mixture through a pad of Celite® to remove the precipitated tin salts. Wash the filter cake with the organic solvent used in the reaction.

-

Transfer the filtrate to a separatory funnel, separate the organic layer, and wash it with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by flash column chromatography.

-

Decontamination and Glassware Cleaning

-

Initial Rinse: Immediately after use, rinse all contaminated glassware with an organic solvent (e.g., hexanes or toluene) into a designated organotin waste container.[14]

-

Oxidative Cleaning: Immerse the rinsed glassware in a bath of household bleach (sodium hypochlorite solution) or a 10% hydrogen peroxide solution overnight.[7] This will oxidize the residual organotin compounds to less toxic, inorganic tin oxides.[7]

-

Standard Cleaning: After the oxidative treatment, wash the glassware with soap and water, followed by rinsing with deionized water and an appropriate organic solvent like acetone.[7]

Emergency Procedures

Spills

-

Small Spills:

-

Evacuate the immediate area.

-

Wear appropriate PPE, including respiratory protection if necessary.

-

Absorb the spill with an inert material such as vermiculite, sand, or dry earth.[3][6]

-

Collect the absorbent material into a sealed, labeled container for hazardous waste disposal.[6]

-

Decontaminate the spill area with a bleach solution, followed by a water rinse.

-

-

Large Spills:

-

Evacuate the laboratory and alert others.

-

If the spill is flammable, extinguish all ignition sources.

-

Contact the institution's emergency response team and/or environmental health and safety department.

-

Personal Exposure

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Seek immediate medical attention.[8][12]

-

Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and water for at least 15 minutes under an emergency shower. Seek immediate medical attention.[8][12]

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[7]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[7]

Waste Disposal

All waste containing organotin pyridine reagents must be treated as hazardous waste.

-

Liquid Waste: Collect all liquid waste, including reaction residues and solvent rinses, in a clearly labeled, sealed, and compatible hazardous waste container.[4][14]

-

Solid Waste: Collect all contaminated solid waste, such as filter paper, Celite®, and disposable PPE, in a separate, sealed, and labeled container.

-

Disposal: All hazardous waste must be disposed of through the institution's environmental health and safety department in accordance with local, state, and federal regulations.[8]

Visualizations

Signaling Pathway

Caption: Signaling pathway of Tributyltin (TBT) as a dual agonist for PPARγ and RXR.

Experimental Workflow

Caption: A generalized workflow for a Stille coupling reaction using an organotin pyridine reagent.

Logical Relationship: Spill Response

Caption: Decision-making flowchart for responding to a spill of an organotin pyridine reagent.

References

- 1. 2-(Tributylstannyl)pyridine | C17H31NSn | CID 607784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 17997-47-6: Tributylpyridyltin | CymitQuimica [cymitquimica.com]

- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 4. Frontiers | Organotin Compounds Toxicity: Focus on Kidney [frontiersin.org]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. atsdr.cdc.gov [atsdr.cdc.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.aip.org [pubs.aip.org]

- 12. 2-(Tributylstannyl)pyridine | [frontierspecialtychemicals.com]

- 13. Toxicity and health effects of selected organotin compounds: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 17997-47-6 CAS MSDS (2-(TRIBUTYLSTANNYL)PYRIDINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 15. Antitumour, acute toxicity and molecular modeling studies of 4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one against Ehrlich ascites carcinoma and sarcoma-180 - PMC [pmc.ncbi.nlm.nih.gov]

Commercial Availability and Synthetic Utility of 2-Fluoro-5-(tributylstannyl)pyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, synthesis, and key applications of 2-Fluoro-5-(tributylstannyl)pyridine, a valuable building block in modern organic synthesis, particularly in the construction of complex pharmaceutical intermediates. This document includes detailed experimental protocols, data summaries, and visual representations of reaction pathways and workflows to support researchers in their synthetic endeavors.

Commercial Availability

This compound is commercially available from a range of chemical suppliers catering to the research and development sector. The compound is typically offered in various quantities with purities suitable for synthetic applications.

Table 1: Commercial Supplier Information for this compound

| Supplier | Product Number | Purity | CAS Number |

| Sigma-Aldrich (MilliporeSigma) | Varies by region | ≥95% | 1025687-41-5 |

| BOC Sciences | 1025687-41-5 | Custom | 1025687-41-5 |

| Chemrio | PC8519 | >95% | 1025687-41-5 |

| Synthonix, Inc. | F2403 | 96% | 1025687-41-5 |

| United States Biological | 417898 | Highly Purified | 1025687-41-5 |

| Santa Cruz Biotechnology, Inc. | sc-225011 | N/A | 1025687-41-5 |

Note: Availability and product specifications are subject to change. It is recommended to consult the respective supplier's website for the most current information.

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for this compound is provided below. Researchers should always consult the latest Safety Data Sheet (SDS) from the supplier before handling this compound.

Table 2: Physicochemical and Safety Data for this compound

| Property | Value |

| Molecular Formula | C₁₇H₃₀FNSn |

| Molecular Weight | 386.13 g/mol |

| Appearance | Colorless to pale yellow oil |

| CAS Number | 1025687-41-5 |

| Boiling Point | Not determined |

| Density | Not determined |

| Storage Temperature | 2-8°C or -20°C |

| Hazard Statements | H301 (Toxic if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H360FD (May damage fertility. May damage the unborn child), H372 (Causes damage to organs through prolonged or repeated exposure), H410 (Very toxic to aquatic life with long lasting effects). |

| Precautionary Statements | P202, P273, P280, P301 + P310, P302 + P352 + P312, P305 + P351 + P338 |

Synthesis of this compound

While commercially available, this compound can also be synthesized in the laboratory. A common and effective method involves the lithium-halogen exchange of a suitable precursor, 2-fluoro-5-bromopyridine, followed by quenching with tributyltin chloride.

Experimental Protocol: Synthesis of this compound

Reaction Scheme:

Materials:

-

2-Fluoro-5-bromopyridine

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

Tributyltin chloride (Bu₃SnCl)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether (Et₂O)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a dropping funnel, add 2-fluoro-5-bromopyridine (1.0 eq) and anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.05 eq) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C.

-

Stir the resulting mixture at -78 °C for 1 hour.

-

In a separate flame-dried flask, dissolve tributyltin chloride (1.1 eq) in anhydrous THF.

-

Add the tributyltin chloride solution dropwise to the reaction mixture at -78 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and add diethyl ether and water.

-